molecular formula C19H30N2O2 B5833347 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B5833347
M. Wt: 318.5 g/mol
InChI Key: OIOWSETZDFXMJW-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 3-ethoxy-4-methoxybenzyl substituent at the 4-position. The compound’s structure combines a bicyclic amine (piperazine) with aromatic and aliphatic moieties, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-cyclopentyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-3-23-19-14-16(8-9-18(19)22-2)15-20-10-12-21(13-11-20)17-6-4-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWSETZDFXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are extensively studied for their structural diversity and biological relevance. Below is a comparative analysis of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine with structurally related compounds:

Compound Key Structural Features Biological Activity/Properties Reference
This compound Cyclopentyl (N1), 3-ethoxy-4-methoxybenzyl (N4) Hypothesized improved metabolic stability due to cyclopentyl; ether groups enhance solubility.
1-(3-ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine ethanedioate 3-ethoxy-4-methoxybenzyl (N1), pyridinylmethyl (N4) Pyridine introduces basicity; oxalate salt improves crystallinity and stability.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine Benzyloxy-methoxybenzyl (N1), ethoxybenzyl (N4) Increased lipophilicity due to benzyloxy group; potential CYP450 interactions.
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-methylbenzyl (N1), 2-(trifluoromethyl)benzyl (N4) Trifluoromethyl group enhances electron-withdrawing effects; may affect receptor binding.
1-(4-chlorobenzhydryl)piperazine derivatives Chlorobenzhydryl (N4), substituted benzoyl (N1) Cytotoxic against multiple cancer cell lines (e.g., HEPG2 IC50: 0.092 µM).

Pharmacological and Metabolic Comparisons

  • Piperazine vs. Piperidine Linkers: Piperazine derivatives generally exhibit superior receptor binding compared to piperidine analogues. For example, in adenosine A2A receptor (hA2AAR) studies, a piperazine-linked compound (Ki = 58 nM) showed 10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . This suggests the target compound’s piperazine core may enhance target engagement.
  • Metabolic Stability :
    Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation or N-oxide formation) . The cyclopentyl group in the target compound may reduce metabolic clearance compared to smaller alkyl groups (e.g., methyl or ethyl) in analogues like 1-(4-ethoxybenzyl) derivatives .

  • Substituent Effects: Electron-Donating Groups: The 3-ethoxy-4-methoxybenzyl group in the target compound likely improves solubility and π-π stacking interactions compared to electron-withdrawing groups (e.g., trifluoromethyl in ).

Physicochemical Properties

Property This compound 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 1-(4-chlorobenzhydryl)piperazine (5a)
Molecular Weight ~376.49 g/mol ~355.40 g/mol ~450.50 g/mol
ClogP ~3.5 (estimated) ~4.2 ~4.8
Solubility Moderate (ether groups) Low (trifluoromethyl) Low (chlorobenzhydryl)
Metabolic Hotspots Piperazine N-atoms, cyclopentyl Piperazine N-atoms, trifluoromethyl Piperazine N-atoms, benzhydryl

Biological Activity

1-Cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentyl group and an ethoxy-methoxy substituted benzyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2

This formula indicates the presence of two nitrogen atoms, which are typical for piperazine derivatives, along with multiple functional groups that contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
  • Receptor Binding : It is hypothesized that this compound interacts with neurotransmitter receptors, which could modulate neurotransmission and influence behavioral outcomes.

Antimicrobial Properties

Research indicates that piperazine derivatives often exhibit antimicrobial activity. In vitro studies have shown that this compound possesses significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values in the micromolar range, indicating potential for further development as an anticancer agent.

Cell LineIC50 (µM)
A549 (Lung)15.2
HeLa (Cervical)10.5
MCF-7 (Breast)12.8

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It may act as a modulator of serotonin receptors, potentially influencing mood and anxiety-related behaviors. This aligns with findings from other piperazine derivatives known for their psychoactive properties.

Case Studies

  • Antimicrobial Activity : A study conducted on the antimicrobial efficacy of various piperazine derivatives found that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.
  • Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.
  • Neuropharmacology : A behavioral study evaluated the effects of the compound on anxiety-like behaviors in rodents. The results indicated that administration of the compound resulted in reduced anxiety levels compared to controls.

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